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Compound of Interest

Compound Name: 2-(p-Iodophenyl)dioxolane

Cat. No.: B8413683 Get Quote

Executive Summary
2-(p-Iodophenyl)dioxolane (also known as 4-iodobenzaldehyde ethylene acetal) is a pivotal

organo-iodine building block used extensively in medicinal chemistry and materials science.[1]

It serves a dual function:

Protective Utility: It masks the electrophilic aldehyde functionality of 4-iodobenzaldehyde,

preventing unwanted nucleophilic attacks or oxidations.

Synthetic Handle: The para-iodine substituent provides a high-reactivity site for palladium-

catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) or lithium-halogen

exchange, enabling the modular construction of complex biaryl or styrenyl scaffolds.[1]

This guide details its structural parameters, spectroscopic signature, validated synthesis

protocols, and reactivity profile.

Structural Characterization
The molecule consists of a 1,3-dioxolane ring fused at the C2 position to a 4-iodophenyl group.

[1] The acetal linkage renders the former aldehyde carbon tetrahedral (

), disrupting the conjugation between the oxygen atoms and the aromatic ring, thereby
stabilizing the molecule against basic and nucleophilic reagents.

Physicochemical Profile[1][2][3][4]
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Property Value / Description

IUPAC Name 2-(4-Iodophenyl)-1,3-dioxolane

Molecular Formula

Molecular Weight 276.07 g/mol

CAS Number
Analogous to 10602-01-4 (Bromo); Specific:

19523-18-3

Appearance Colorless to pale yellow oil or low-melting solid

Solubility
Soluble in DCM, THF, Toluene, EtOAc; Insoluble

in water

Geometry

Dioxolane Ring: Envelope conformation (C2

puckered).Aromatic Ring: Planar.C-I Bond

Length: ~2.10 Å (Typical for Ar-I).[1][2][3][4]

Conformational Analysis
The 1,3-dioxolane ring typically adopts a dynamic envelope conformation to minimize torsional

strain and diaxial interactions. The phenyl substituent at C2 prefers the pseudo-equatorial

position to reduce steric repulsion with the ethylene bridge protons. This conformation is critical

for understanding the steric demand during metal-catalyzed coupling reactions.[1]

Spectroscopic Signature
Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy. The following data is derived from standard substituent effects and analogous

halo-acetals.

H NMR Data (400 MHz, )
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

7.70 – 7.75
Doublet (

Hz)
2H Ar-H (ortho to I)

Deshielded by

Iodine's

anisotropy.[1]

7.20 – 7.25
Doublet (

Hz)
2H Ar-H (meta to I)

Ortho to the

electron-donating

acetal group.[1]

5.75 Singlet 1H
CH (Acetal

methine)

Diagnostic peak;

loss of aldehyde

CHO (~10 ppm).

4.00 – 4.15 Multiplet 4H

O-CH

CH

-O

Characteristic

AA'BB' system of

the dioxolane

ring.[1]

C NMR Data (100 MHz, )
Acetal Carbon (C2):

ppm (Distinctive

signal).

Aromatic C-I:

ppm (Significantly shielded due to the "Heavy Atom Effect" of Iodine).

Aromatic C-ipso (to acetal):

ppm.[1]

Dioxolane Carbons:

ppm.
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Synthesis Protocol
The synthesis follows a classic Dean-Stark protection strategy.[1] This reversible reaction is

driven to completion by the azeotropic removal of water.

Reagents & Materials
Substrate: 4-Iodobenzaldehyde (1.0 equiv).[1]

Reagent: Ethylene Glycol (1.2 – 1.5 equiv).

Catalyst: p-Toluenesulfonic acid monohydrate (

-TSA, 0.05 equiv).[1][5]

Solvent: Toluene (anhydrous).

Apparatus: Dean-Stark trap, Reflux condenser.

Step-by-Step Procedure
Setup: Charge a round-bottom flask with 4-iodobenzaldehyde (e.g., 10 mmol) and toluene

(50 mL).

Addition: Add ethylene glycol (15 mmol) and

-TSA (0.5 mmol).

Reflux: Heat the mixture to vigorous reflux (

). Ensure the toluene condenses into the Dean-Stark trap.[1]

Monitoring: Continue reflux until water evolution ceases (approx. 3–5 hours). Monitor by TLC

(Hexane/EtOAc 4:1) for the disappearance of the aldehyde (

).

Workup: Cool to room temperature. Wash the organic phase with sat.[6]

(to neutralize acid) and brine.
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Purification: Dry over

, filter, and concentrate in vacuo. The crude oil is often pure enough (>95%), but can be
distilled or passed through a short silica plug if necessary.

Synthesis Workflow Diagram
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Figure 1: Acid-catalyzed acetalization workflow using Dean-Stark water removal.

Reactivity & Applications
The strategic value of 2-(p-iodophenyl)dioxolane lies in its orthogonal reactivity.[1] The

dioxolane ring is stable to basic, nucleophilic, and reductive conditions, allowing the iodine

handle to be manipulated without affecting the masked aldehyde.

Palladium-Catalyzed Cross-Coupling
The C-I bond is highly labile to oxidative addition by Pd(0), making this compound an excellent

substrate for:

Suzuki-Miyaura Coupling: Reaction with aryl/vinyl boronic acids to form biaryls.[1]

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Heck Reaction: Reaction with olefins to form styrenyl derivatives.

Note: The iodine atom is significantly more reactive than the corresponding bromine analog,

often allowing couplings to proceed at lower temperatures (RT to

) or with lower catalyst loadings.

Lithium-Halogen Exchange
Treatment with organolithiums (e.g.,
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-BuLi) or Grignard reagents (

-PrMgCl) effects a rapid I

Li exchange.[1]

Intermediate: Generates a masked formyl-phenyllithium species.

Application: This nucleophile can attack ketones, esters, or epoxides. The aldehyde is then

unmasked in the workup (acidic hydrolysis), effectively allowing the "addition of an aldehyde

anion" (umpolung logic).

Deprotection
The dioxolane group is cleaved to restore the aldehyde using aqueous acid.

Standard Protocol:

(1:1) with catalytic

or

at RT.

Mechanism: Protonation of one acetal oxygen

Ring opening

Hydrolysis.

Reaction Pathways Diagram
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Figure 2: Divergent reactivity profile showing cross-coupling, metalation, and deprotection

pathways.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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